molecular formula C14H25FN2O2 B2913900 tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1263178-12-6

tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B2913900
CAS No.: 1263178-12-6
M. Wt: 272.364
InChI Key: AFFBBRWEWALSGX-UHFFFAOYSA-N
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Description

Tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate: is a chemical compound with the molecular formula C14H26FN2O2 It is a derivative of spirocyclic compounds, which are characterized by their unique fused ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of new spirocyclic compounds with different substituents.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its fluorine atom can enhance the binding affinity and selectivity of biological targets.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom in the compound can enhance its binding affinity and selectivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

  • Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound lacks the fluorine atom present in tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate, which can affect its reactivity and binding properties.

  • Tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound contains two fluorine atoms, which can further enhance its binding affinity and selectivity compared to the monofluoro variant.

Uniqueness: The presence of the fluorine atom in this compound makes it distinct from its non-fluorinated counterparts. This fluorine atom can significantly impact the compound's chemical properties and biological activity, making it a valuable tool in various research applications.

Properties

IUPAC Name

tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-9-6-14(11(15)10-17)4-7-16-8-5-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFBBRWEWALSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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